Cedrenol
Overview
Description
Cedrenol is a sesquiterpene alcohol found in the essential oils of various coniferous trees, particularly those belonging to the cypress and cedar families. Its molecular formula is C15H24O, and it is known for its woody, sweet, and slightly balsamic aroma. This compound is commonly used in the fragrance industry due to its pleasant scent and fixative properties.
Preparation Methods
Cedrenol can be prepared through several methods:
Isolation from Natural Sources: this compound is primarily obtained by isolating it from the essential oils of cedarwood, particularly from species like Cedrus atlantica, Cupressus sempervirens, and Juniperus virginiana. The essential oil is subjected to fractional distillation to separate this compound from other components.
Synthetic Routes: this compound can also be synthesized by the oxidation of cedrene, another sesquiterpene found in cedarwood oil. .
Chemical Reactions Analysis
Cedrenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cedraldehyde and cedronic acid. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group. .
Scientific Research Applications
Cedrenol has a wide range of applications in scientific research:
Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of various derivatives and as a reference compound in analytical studies.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Industry: this compound is widely used in the fragrance industry for its pleasant aroma and fixative properties. .
Mechanism of Action
The mechanism of action of cedrenol involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound is known to interact with olfactory receptors, which are responsible for detecting odors. This interaction is the basis for its use in fragrances.
Pathways: this compound may also modulate certain biochemical pathways, contributing to its potential antimicrobial and anti-inflammatory effects. .
Comparison with Similar Compounds
Cedrenol is often compared with other sesquiterpene alcohols, such as cedrol and thujopsene:
Cedrol: Cedrol is another sesquiterpene alcohol found in cedarwood oil. It has a similar woody aroma but is less sweet and more dry compared to this compound. Cedrol is also used in the fragrance industry but has different fixative properties.
Thujopsene: Thujopsene is a sesquiterpene hydrocarbon found in the essential oils of certain conifers. It has a woody and slightly spicy aroma. .
This compound’s unique combination of a pleasant aroma, fixative properties, and potential biological activities makes it a valuable compound in various fields.
Properties
IUPAC Name |
2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYWGTBEZVORGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28231-03-0 | |
Record name | Cedrenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28231-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cedrenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-3a,7-Methanoazulen-5-ol, octahydro-3,8,8-trimethyl-6-methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEDRENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4QN7VCD15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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